molecular formula C8H6ClNO2 B1593968 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one CAS No. 5790-90-9

5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B1593968
CAS No.: 5790-90-9
M. Wt: 183.59 g/mol
InChI Key: VORWOQGVKPXSCM-UHFFFAOYSA-N
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Description

5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C9H8ClNO2. It is a derivative of benzoxazolinone, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 3rd position of the benzoxazolinone ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Benzoxazolinone, 5-chloro-3-methyl- are not fully understood. It has been found to have antibacterial properties against different bacterial microorganisms

Cellular Effects

The cellular effects of 2-Benzoxazolinone, 5-chloro-3-methyl- are also not fully known. It has been found to have wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolinone, 5-chloro-3-methyl- is not fully understood. It is known to inhibit human monoamine oxidase (MAO) selectively

Temporal Effects in Laboratory Settings

The temporal effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in laboratory settings are not fully known. It is known to have wide antibacterial activity against various bacterial strains

Dosage Effects in Animal Models

The dosage effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in animal models are not fully known. It is known to have selective human MAO inhibitory activities

Metabolic Pathways

The metabolic pathways that 2-Benzoxazolinone, 5-chloro-3-methyl- is involved in are not fully known. It is known to inhibit human MAO selectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one typically involves the reaction of o-aminophenol with phosgene or urea in the presence of a solvent such as chlorobenzene. The reaction is carried out under nitrogen protection at temperatures ranging from 50°C to 132°C for about 6 hours. After the reaction, the product is crystallized and filtered to obtain the final compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted benzoxazolinone derivatives.

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising antibacterial and antifungal activities. .

    Biology: The compound’s biological activities make it a valuable tool for studying enzyme inhibition and microbial resistance mechanisms.

    Materials Science: The unique chemical properties of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one make it suitable for the development of new materials with specific functionalities.

Comparison with Similar Compounds

5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one can be compared with other benzoxazolinone derivatives to highlight its uniqueness:

    Similar Compounds: this compound shares structural similarities with compounds such as 2-Benzoxazolinone, 5-chloro- and 2-Benzoxazolinone, 3-methyl-.

    Uniqueness: The presence of both chlorine and methyl groups in this compound enhances its biological activity and specificity compared to other derivatives

Properties

IUPAC Name

5-chloro-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORWOQGVKPXSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206621
Record name 2-Benzoxazolinone, 5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-90-9
Record name 2-Benzoxazolinone, 5-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-methyl-2-benzoxazolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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